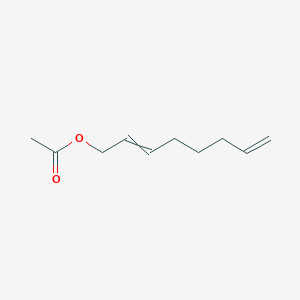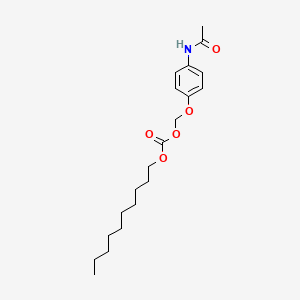
(4-Acetamidophenoxy)methyl decyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Acetamidophenoxy)methyl decyl carbonate: is a chemical compound with the molecular formula C20H31NO5 and a molecular weight of 365.464 g/mol It is characterized by the presence of an acetamido group, a phenoxy group, and a decyl carbonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Acetamidophenoxy)methyl decyl carbonate typically involves the reaction of 4-acetamidophenol with decyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Acetamidophenoxy)methyl decyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous acids, the carbonate ester bond can be hydrolyzed to yield and .
Oxidation: The phenoxy group can be oxidized using oxidizing agents such as or .
Substitution: The acetamido group can participate in nucleophilic substitution reactions with reagents such as amines or thiols .
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acids (e.g., hydrochloric acid).
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Amines, thiols.
Major Products Formed:
Hydrolysis: 4-acetamidophenol, decyl alcohol.
Oxidation: Oxidized phenoxy derivatives.
Substitution: Substituted acetamidophenoxy derivatives.
Applications De Recherche Scientifique
Chemistry: (4-Acetamidophenoxy)methyl decyl carbonate is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its acetamido group can interact with biological targets, making it useful in the design of enzyme inhibitors or receptor ligands .
Medicine: The compound’s potential medicinal applications include its use in the development of pharmaceuticals. Its structural features can be exploited to create drugs with specific therapeutic effects .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing .
Mécanisme D'action
The mechanism of action of (4-Acetamidophenoxy)methyl decyl carbonate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
- (4-Acetamidophenoxy)methyl octyl carbonate
- (4-Acetamidophenoxy)methyl hexyl carbonate
- (4-Acetamidophenoxy)methyl butyl carbonate
Comparison: Compared to its similar compounds, (4-Acetamidophenoxy)methyl decyl carbonate has a longer alkyl chain, which can influence its solubility, reactivity, and biological activity. The length of the alkyl chain can affect the compound’s ability to interact with biological membranes and its overall pharmacokinetic properties .
Propriétés
Numéro CAS |
920967-21-1 |
|---|---|
Formule moléculaire |
C20H31NO5 |
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
(4-acetamidophenoxy)methyl decyl carbonate |
InChI |
InChI=1S/C20H31NO5/c1-3-4-5-6-7-8-9-10-15-24-20(23)26-16-25-19-13-11-18(12-14-19)21-17(2)22/h11-14H,3-10,15-16H2,1-2H3,(H,21,22) |
Clé InChI |
IHIRRUYIBBLSNI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)OCOC1=CC=C(C=C1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


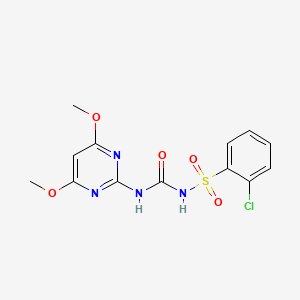
![7,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14174356.png)
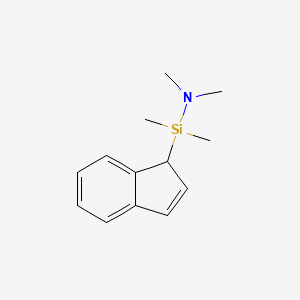
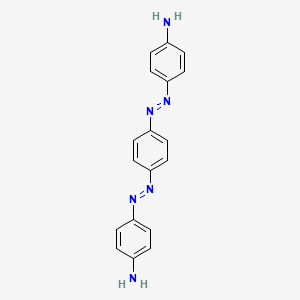
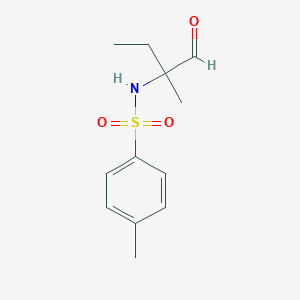
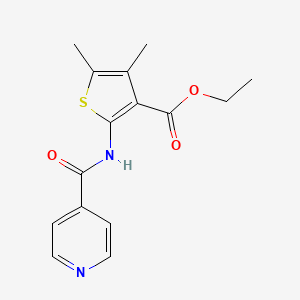
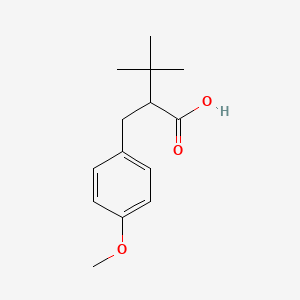
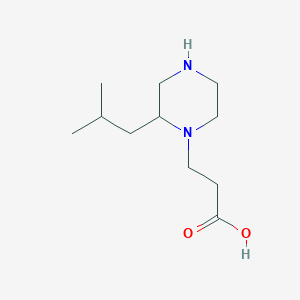
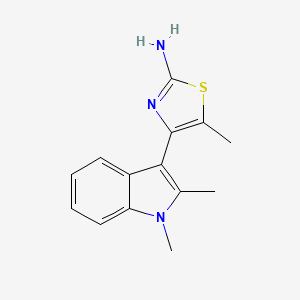
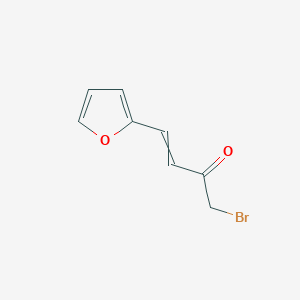
![[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B14174401.png)
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B14174409.png)
![2-(Benzyl{[(2R,3R)-3-phenyloxiran-2-yl]methyl}amino)ethan-1-ol](/img/structure/B14174427.png)
